2-(4-methyl-1H-pyrazol-1-yl)acetic acid

Description

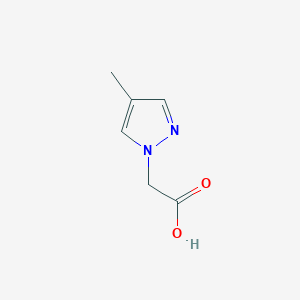

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylpyrazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-5-2-7-8(3-5)4-6(9)10/h2-3H,4H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCUDOROFFCNCNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30424497 | |

| Record name | (4-Methyl-pyrazol-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956364-44-6 | |

| Record name | (4-Methyl-pyrazol-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-methyl-1H-pyrazol-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-methyl-1H-pyrazol-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Structure

2-(4-methyl-1H-pyrazol-1-yl)acetic acid is a derivative of pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The structure features a methyl group at the 4-position of the pyrazole ring and an acetic acid group attached to one of the ring's nitrogen atoms (N1).

The precise arrangement of these functional groups imparts specific electronic and steric properties to the molecule, influencing its reactivity and potential biological activity. The pyrazole core is a well-established pharmacophore found in numerous approved drugs, valued for its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. The carboxylic acid group provides a handle for further chemical modification and can also engage in crucial interactions with protein active sites.

Physicochemical Properties

While experimental data for this compound is not widely available, its key physicochemical properties can be predicted with a high degree of confidence using computational models. These properties are crucial for assessing its drug-likeness and for planning its use in synthetic and biological applications.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C₆H₈N₂O₂ | Defines the elemental composition. |

| Molecular Weight | 140.14 g/mol | Influences absorption and distribution. |

| XlogP (Predicted) | 0.3 | Indicates a favorable balance of hydrophilicity and lipophilicity for oral absorption. |

| Hydrogen Bond Donors | 1 | The carboxylic acid proton can act as a hydrogen bond donor. |

| Hydrogen Bond Acceptors | 3 | The nitrogen atoms and carbonyl oxygen can act as hydrogen bond acceptors. |

| Polar Surface Area | 55.1 Ų | Affects membrane permeability and solubility. |

Table 1: Predicted Physicochemical Properties of this compound.

Synthesis Protocol: N-Alkylation of 4-methylpyrazole

The most direct and reliable method for the synthesis of this compound is the N-alkylation of 4-methylpyrazole with a suitable two-carbon electrophile bearing a carboxylate or a precursor group. The following protocol describes a robust, two-step procedure involving the alkylation of 4-methylpyrazole with ethyl bromoacetate, followed by saponification of the resulting ester.

Step 1: Synthesis of ethyl 2-(4-methyl-1H-pyrazol-1-yl)acetate

This step involves the nucleophilic substitution reaction between 4-methylpyrazole and ethyl bromoacetate in the presence of a base. The base deprotonates the pyrazole ring, generating a nucleophilic pyrazolate anion that subsequently attacks the electrophilic carbon of ethyl bromoacetate.

Experimental Protocol:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methylpyrazole (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and a suitable aprotic polar solvent such as acetonitrile (MeCN) or dimethylformamide (DMF).

-

Addition of Alkylating Agent: While stirring the suspension at room temperature, add ethyl bromoacetate (1.1 eq) dropwise. Caution: Ethyl bromoacetate is a lachrymator and should be handled in a well-ventilated fume hood.

-

Reaction: Heat the reaction mixture to reflux (for MeCN) or to 60-80 °C (for DMF) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purification: Dissolve the crude residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude ester can be purified by column chromatography on silica gel if necessary.

Step 2: Hydrolysis to this compound

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid using a strong base.

Experimental Protocol:

-

Reaction Setup: Dissolve the purified ethyl 2-(4-methyl-1H-pyrazol-1-yl)acetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Hydrolysis: Add an aqueous solution of lithium hydroxide (LiOH, 2.0-3.0 eq) or sodium hydroxide (NaOH) to the solution and stir at room temperature. Monitor the reaction by TLC until the starting ester is consumed.

-

Work-up: Once the hydrolysis is complete, remove the THF under reduced pressure. Acidify the remaining aqueous solution to a pH of 2-3 with a dilute acid such as 1M hydrochloric acid (HCl).

-

Isolation: The product, this compound, may precipitate upon acidification. If so, collect the solid by filtration, wash with cold water, and dry under vacuum. If the product remains in solution, extract the aqueous layer with a suitable organic solvent like ethyl acetate. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Applications in Drug Discovery and Development

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1] The title compound, this compound, serves as a versatile intermediate for the synthesis of potential therapeutic agents.

As a Scaffold for Bioactive Molecules

The carboxylic acid functionality of this compound provides a convenient point for chemical elaboration. It can be readily converted to amides, esters, and other functional groups, allowing for the exploration of a diverse chemical space. This is particularly relevant in structure-activity relationship (SAR) studies, where systematic modifications are made to a lead compound to optimize its biological activity.

Potential as an Anti-inflammatory Agent

Many pyrazole derivatives are known for their anti-inflammatory properties, with some acting as inhibitors of enzymes like cyclooxygenase (COX). The structural features of this compound are consistent with those of some non-steroidal anti-inflammatory drugs (NSAIDs). Further derivatization and biological screening could lead to the discovery of novel anti-inflammatory agents.

Role in the Synthesis of Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. The pyrazole ring is a common feature in many kinase inhibitors, where it often forms key interactions within the ATP-binding pocket of the enzyme. The title compound can be used as a starting material to construct more complex molecules designed to target specific kinases.

Safety and Handling

As with any research chemical, this compound should be handled with appropriate safety precautions. While specific toxicity data is not available, it is prudent to assume that the compound may be hazardous. Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable, albeit not widely cataloged, chemical entity with significant potential in the field of drug discovery. Its straightforward synthesis from readily available starting materials, coupled with the proven therapeutic relevance of the pyrazole scaffold, makes it an attractive building block for medicinal chemists. This guide provides a solid foundation for its synthesis and an understanding of its potential applications, encouraging further exploration of this and related compounds in the quest for novel therapeutics.

References

-

AWS. (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Available at: [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 2-(4-methyl-1H-pyrazol-1-yl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and drug development, the pyrazole scaffold remains a cornerstone for the design of novel therapeutic agents. Its unique electronic properties and versatile substitution patterns have led to its incorporation in a multitude of clinically significant molecules. Among the vast family of pyrazole derivatives, 2-(4-methyl-1H-pyrazol-1-yl)acetic acid emerges as a compound of significant interest. Its structure, featuring a reactive carboxylic acid moiety linked to a methylated pyrazole ring, presents a compelling profile for further functionalization and incorporation into larger, more complex drug candidates.

This technical guide serves as a comprehensive resource on the fundamental physical properties of this compound. A thorough understanding of these properties is paramount for researchers and drug development professionals, as they directly influence key aspects of the development pipeline, from synthesis and purification to formulation and bioavailability. This document moves beyond a simple recitation of data, providing insights into the causality behind experimental choices and methodologies, thereby offering a self-validating framework for the presented information.

Compound Identification and Core Structure

This compound is a heterocyclic carboxylic acid. The core of the molecule is a pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This ring is substituted with a methyl group at the 4-position and an acetic acid group at the 1-position of the nitrogen atom.

Molecular Structure:

Caption: Chemical structure of this compound.

The strategic placement of the acetic acid group provides a handle for forming salts, esters, or amides, which is a common strategy in drug design to modulate solubility, stability, and pharmacokinetic profiles. The methyl group at the 4-position can influence the electronic environment of the pyrazole ring and its steric interactions with biological targets.

Key Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a drug candidate is a critical prerequisite for its successful development. These properties govern its behavior in both chemical and biological systems.

| Property | Value | Source |

| CAS Number | 956364-44-6 | Synthonix[1], J&K Scientific[2], BLDpharm[3], Matrix Scientific[4] |

| Molecular Formula | C₆H₈N₂O₂ | Synthonix[1], PubChemLite[5] |

| Molecular Weight | 140.14 g/mol | FUJIFILM Wako Chemicals[6], Matrix Scientific[4] |

| Boiling Point | 308.7 ± 25.0 °C at 760 mmHg (Predicted) | Sigma-Aldrich |

| Appearance | Solid | Sigma-Aldrich |

Note: The boiling point is a predicted value and should be used with caution. Experimental determination is recommended for precise applications. Currently, experimental data for melting point, solubility in various solvents, and pKa are not publicly available. The subsequent sections will detail the established methodologies for determining these crucial parameters.

Experimental Protocols for Physical Property Determination

The following sections outline the standard, field-proven methodologies for the experimental determination of the key physical properties of this compound. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Melting Point Determination

The melting point of a solid crystalline compound is a fundamental physical property that provides an indication of its purity. Impurities typically lead to a depression and broadening of the melting point range.

Protocol: Capillary Melting Point Method

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered. This ensures uniform heat distribution throughout the sample.

-

Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm. Proper packing is crucial for accurate observation of the melting process.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.

-

Heating and Observation: The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) near the expected melting point. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the last solid crystal melts is recorded as the end of the range. A slow heating rate is essential to ensure thermal equilibrium between the sample and the thermometer.

Caption: Workflow for Melting Point Determination.

Solubility Profile Assessment

The solubility of a compound in various solvents is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its formulation possibilities.

Protocol: Qualitative and Semi-Quantitative Solubility Testing

-

Solvent Selection: A range of solvents with varying polarities should be tested. This typically includes water, buffered aqueous solutions (pH 4, 7, and 9), methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane.

-

Qualitative Assessment: A small, known amount of this compound (e.g., 1-5 mg) is added to a test tube containing a small volume of the solvent (e.g., 0.1 mL). The mixture is vortexed or agitated. Visual observation determines if the compound is soluble, partially soluble, or insoluble.

-

Semi-Quantitative Assessment: For solvents in which the compound appears soluble, further solvent is added incrementally until a saturated solution is obtained or a predefined upper limit is reached. The approximate solubility can then be expressed in terms of mg/mL. The use of a carboxylic acid in the structure suggests that its solubility will be highly pH-dependent in aqueous solutions, with increased solubility expected at higher pH values due to deprotonation to the more soluble carboxylate salt.

Caption: Solvent selection for solubility profiling.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For a carboxylic acid like this compound, the pKa value is crucial for predicting its ionization state at different physiological pH values, which in turn affects its absorption, distribution, and target engagement.

Protocol: Potentiometric Titration

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

Caption: Workflow for pKa determination by potentiometric titration.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the methylene protons of the acetic acid group, and the protons on the pyrazole ring. The chemical shifts and coupling patterns of the pyrazole protons will confirm the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule, with characteristic signals for the carboxylic acid carbon, the carbons of the pyrazole ring, the methylene carbon, and the methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid, and a strong absorption band around 1700-1725 cm⁻¹ due to the C=O stretching of the carbonyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, and fragmentation peaks that can help to confirm its structure.

Conclusion and Future Perspectives

This technical guide has provided a detailed overview of the known and expected physical properties of this compound, along with the standard methodologies for their experimental determination. While some fundamental data, such as the boiling point, are available from suppliers, a comprehensive experimental characterization of its melting point, solubility profile, and pKa is essential for its advancement in drug discovery and development programs.

The protocols and theoretical considerations outlined herein offer a robust framework for researchers to generate these critical data points. A complete understanding of these physical properties will undoubtedly facilitate the rational design of future experiments, the development of suitable formulations, and ultimately, the successful translation of this promising scaffold into novel therapeutic agents.

References

-

Synthonix. This compound. [Link]

-

PubChemLite. This compound. [Link]

-

AWS. (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. [Link]

-

MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

-

PMC. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. [Link]

-

PMC. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

-

PMC. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. [Link]

-

MDPI. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. [Link]

-

PubChem. 2-(1-methyl-1H-pyrazol-4-yl)acetic acid. [Link]

Sources

- 1. This compound | 956364-44-6 [sigmaaldrich.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 4. stm.bookpi.org [stm.bookpi.org]

- 5. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]

- 6. 2-(1-methyl-1H-pyrazol-4-yl)acetic acid | C6H8N2O2 | CID 28950344 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(4-methyl-1H-pyrazol-1-yl)acetic acid: Structure, Synthesis, and Applications

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(4-methyl-1H-pyrazol-1-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document elucidates its core chemical structure, physicochemical properties, and detailed synthetic methodologies. Emphasis is placed on the causal relationships behind synthetic choices and the establishment of self-validating analytical protocols to ensure compound integrity. Furthermore, this guide explores the biological significance of the pyrazole scaffold, contextualizing the potential applications of the title compound for researchers, chemists, and drug development professionals.

Molecular Overview and Physicochemical Properties

This compound is a derivative of pyrazole, an aromatic five-membered heterocycle containing two adjacent nitrogen atoms. The structure is characterized by an acetic acid moiety attached to the N1 position of the pyrazole ring and a methyl group at the C4 position. This specific substitution pattern dictates its chemical reactivity and potential biological interactions.

1.1. Chemical Structure and Identifiers

-

IUPAC Name: this compound

-

Molecular Formula: C₆H₈N₂O₂[1]

-

CAS Number: 40759-12-8

-

Molecular Weight: 140.14 g/mol [2]

-

InChI Key: FCUDOROFFCNCNP-UHFFFAOYSA-N[1]

-

Canonical SMILES: CC1=CN(N=C1)CC(=O)O[1]

1.2. Physicochemical Data Summary

A curated summary of key physicochemical properties is presented below. These parameters are critical for designing experimental conditions, including formulation, solubility studies, and analytical method development.

| Property | Value | Source |

| Molecular Weight | 140.14 g/mol | PubChem[2] |

| Monoisotopic Mass | 140.05858 Da | PubChemLite[1] |

| XlogP (Predicted) | 0.3 | PubChemLite[1] |

| Physical Form | Solid | Sigma-Aldrich |

| Storage Temperature | 2-8°C, Sealed in dry | Sigma-Aldrich |

Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process that hinges on two key transformations: the formation of the 4-methylpyrazole core and the subsequent regioselective N-alkylation of the pyrazole ring.

2.1. Synthesis of the 4-Methylpyrazole Precursor

The 4-methylpyrazole (Fomepizole) scaffold is a well-established pharmaceutical agent used as an antidote for methanol and ethylene glycol poisoning.[3][4] Its synthesis is typically achieved through the condensation of a hydrazine source with a suitable four-carbon carbonyl-containing precursor.

Several methods are known, including the reaction of hydrazine with α,β-unsaturated carbonyl compounds or diketones.[5][6] A common laboratory and industrial-scale synthesis involves the reaction of hydrazine sulfate with isobutyraldehyde (2-methylpropanal) or its synthetic equivalents like 1,1,3,3-tetraethoxy-2-methylpropane, followed by cyclization.[3][4][7]

2.2. Regioselective N-Alkylation: The Core Challenge

A primary challenge in the functionalization of unsymmetrical pyrazoles is controlling the site of N-alkylation. The pyrazole ring possesses two nucleophilic nitrogen atoms (N1 and N2), and alkylation can lead to a mixture of regioisomers. The outcome is influenced by steric hindrance, electronic effects of the substituents on the ring, and the reaction conditions (base, solvent, alkylating agent).[8]

For 4-methylpyrazole, the electronic properties of the two nitrogen atoms are similar, but the steric environment can be exploited to favor alkylation at the less hindered N1 position.

2.3. Recommended Synthetic Protocol

The following two-step protocol describes the synthesis of the target compound, starting from the commercially available 4-methylpyrazole. This process involves an initial deprotonation followed by nucleophilic substitution.

Step 1: Deprotonation of 4-Methylpyrazole

-

Rationale: The N-H proton of the pyrazole ring is weakly acidic. A strong base is required to generate the pyrazolide anion, a potent nucleophile for the subsequent alkylation step. Sodium hydride (NaH) is an effective, non-nucleophilic base for this purpose. The reaction is typically performed in an anhydrous aprotic solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF) to prevent quenching of the base and the anion.

Step 2: N-Alkylation with an Acetic Acid Synthon

-

Rationale: Ethyl bromoacetate is an excellent electrophile for introducing the acetic acid moiety. The pyrazolide anion attacks the electrophilic carbon atom bearing the bromine, displacing the bromide ion in a classic Sₙ2 reaction. The product is the ethyl ester of the target acid.

Step 3: Saponification (Ester Hydrolysis)

-

Rationale: The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is achieved under basic conditions (saponification) using a base like sodium hydroxide (NaOH) in an aqueous/alcoholic solvent mixture, followed by acidic workup to protonate the carboxylate salt.

Experimental Protocol: Synthesis of this compound

-

Preparation of Sodium Pyrazolide: To a stirred suspension of Sodium Hydride (1.1 eq., 60% dispersion in mineral oil) in anhydrous THF under an inert atmosphere (N₂ or Ar), add a solution of 4-methylpyrazole (1.0 eq.) in anhydrous THF dropwise at 0 °C.

-

Stirring: Allow the reaction mixture to warm to room temperature and stir for 1 hour. The evolution of hydrogen gas should cease, indicating complete formation of the anion.

-

Alkylation: Cool the mixture back to 0 °C and add Ethyl bromoacetate (1.1 eq.) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup (Ester): Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 2-(4-methyl-1H-pyrazol-1-yl)acetate.

-

Hydrolysis: Dissolve the crude ester in a mixture of ethanol and 1M Sodium Hydroxide solution (2.0 eq.).

-

Saponification: Heat the mixture to reflux for 2-4 hours until TLC analysis indicates complete consumption of the ester.

-

Isolation: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2-3 by the dropwise addition of 1M Hydrochloric acid. A precipitate should form.

-

Final Product: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target compound.

Analytical Characterization and Quality Control

A self-validating system of analysis is crucial to confirm the identity, structure, and purity of the final compound. This involves a multi-technique approach, where each analysis provides orthogonal information.

-

¹H NMR (Proton Nuclear Magnetic Resonance): This technique confirms the connectivity of protons in the molecule. Expected signals include:

-

A singlet for the methyl group (CH ₃).

-

Two distinct singlets or doublets for the pyrazole ring protons (CH ).

-

A singlet for the methylene protons of the acetic acid group (-CH ₂-).

-

A broad singlet for the carboxylic acid proton (-COOH ), which is exchangeable with D₂O.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Provides information on the carbon skeleton. Distinct signals are expected for the methyl carbon, the three unique pyrazole ring carbons, the methylene carbon, and the carbonyl carbon of the acid.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million. The expected [M+H]⁺ ion would be m/z 141.0659.

-

Infrared (IR) Spectroscopy: Identifies the key functional groups. Characteristic stretches would include a broad O-H stretch for the carboxylic acid (~3000 cm⁻¹) and a sharp, strong C=O stretch (~1700 cm⁻¹).

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound, typically achieving >95% for research-grade material.

Biological Significance and Potential Applications

While specific biological activity for this compound is not extensively documented in publicly available literature, the pyrazole scaffold is a well-known "privileged structure" in medicinal chemistry.[9] Pyrazole derivatives exhibit a vast range of biological activities, including anti-inflammatory, analgesic, antimicrobial, anti-cancer, and neuroprotective effects.[9][10]

-

As a COX Inhibitor Fragment: The structure shares features with non-steroidal anti-inflammatory drugs (NSAIDs). For example, Celecoxib, a potent COX-2 inhibitor, features a pyrazole core. The acetic acid moiety is also common in many NSAIDs (e.g., Ibuprofen, Diclofenac). This suggests the compound could be explored as a potential anti-inflammatory agent.[11]

-

As a Scaffold in Drug Discovery: The compound is a valuable building block for creating more complex molecules. The carboxylic acid handle allows for amide coupling to append other fragments, enabling the exploration of structure-activity relationships (SAR) for various biological targets.

-

Potential CNS Activity: Derivatives of pyrazolyl-acetic acids have been investigated for neuropharmacological activity, sometimes interacting with serotonergic and GABAergic pathways.[12]

Potential Target Interaction Logic

The diagram below illustrates a hypothetical mechanism where a pyrazole-based compound, similar to the topic of this guide, could act as an enzyme inhibitor. The pyrazole ring can engage in hydrogen bonding and π-stacking interactions within an enzyme's active site, while the carboxylic acid group can form strong ionic bonds or hydrogen bonds with basic residues like Arginine or Lysine, anchoring the molecule for effective inhibition.

Caption: Hypothetical binding model of the compound in an enzyme active site.

Conclusion

This compound is a synthetically accessible compound built upon a privileged heterocyclic scaffold. Its structure presents key features—a hydrogen-bonding pyrazole core, a lipophilic methyl group, and an ionic/polar carboxylic acid handle—that make it a compound of interest for fragment-based screening and lead optimization in drug discovery. The robust synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to produce and validate this compound for further investigation into its potential therapeutic applications.

References

- Guidechem. (n.d.). What is the method for preparing 4-Methylpyrazole and how is it used in treating poisoning?

- ChemicalBook. (n.d.). 4-Methylpyrazole synthesis.

- Google Patents. (n.d.). WO2006115626A2 - Process for the preparation of ultrapure 4-methylprazole.

- Google Patents. (n.d.). US7553863B2 - Ultrapure 4-methylpyrazole.

- International Journal of Innovative Science and Research Technology. (n.d.). Fomepizole: An Overview.

- Angewandte Chemie International Edition. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.

- Norman, N. J., Bao, S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry.

- ResearchGate. (n.d.). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.

- AWS. (n.d.). (Pyrazol-4-yl)aceticyl)

- PubMed Central. (n.d.). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades.

- National Center for Biotechnology Information. (n.d.). 2-(1-methyl-1H-pyrazol-4-yl)acetic acid.

- Semantic Scholar. (2022).

- National Center for Biotechnology Information. (n.d.). methyl 2-(4-amino-1H-pyrazol-1-yl)acetate.

- OUCI. (n.d.). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)

- Sigma-Aldrich. (n.d.). 2-(1-Methyl-1H-pyrazol-4-yl)acetic acid.

- PubChemLite. (n.d.). This compound.

- ResearchGate. (n.d.).

- National Center for Biotechnology Information. (n.d.). 2-(4-methyl-1H-furo[3,2-d]pyrazol-5-yl)acetic acid.

- MDPI. (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-....

- PubMed Central. (n.d.). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)

- PharmaTutor. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY.

- PubMed Central. (n.d.). Current status of pyrazole and its biological activities.

Sources

- 1. PubChemLite - this compound (C6H8N2O2) [pubchemlite.lcsb.uni.lu]

- 2. 2-(1-methyl-1H-pyrazol-4-yl)acetic acid | C6H8N2O2 | CID 28950344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. ijisrt.com [ijisrt.com]

- 5. WO2006115626A2 - Process for the preparation of ultrapure 4-methylprazole - Google Patents [patents.google.com]

- 6. US7553863B2 - Ultrapure 4-methylpyrazole - Google Patents [patents.google.com]

- 7. 4-Methylpyrazole synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. pharmatutor.org [pharmatutor.org]

- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]

- 12. Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)E… [ouci.dntb.gov.ua]

2-(4-methyl-1H-pyrazol-1-yl)acetic acid molecular weight

An In-depth Technical Guide to 2-(4-methyl-1H-pyrazol-1-yl)acetic acid

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with pyrazole-based heterocyclic compounds. We will delve into the core physicochemical properties, synthesis, analytical validation, and potential applications of this compound, a key building block in modern medicinal chemistry.

The pyrazole moiety is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a versatile component in designing molecules with a wide range of biological activities.[1][2] Compounds incorporating the pyrazole ring have demonstrated efficacy as anti-inflammatory, anti-hyperglycemic, antiviral, and neuropharmacological agents.[1][3]

This guide focuses specifically on this compound, a functionalized pyrazole derivative. The presence of the acetic acid side chain at the N1 position provides a crucial handle for further chemical modification, making it an invaluable synthon for constructing more complex molecules through amide bond formation, esterification, or other coupling reactions. Understanding its fundamental properties is the first step toward unlocking its potential in research and development.

Core Physicochemical Properties

The foundational characteristics of a compound dictate its behavior in both chemical and biological systems. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O₂ | PubChem[4][5] |

| Molecular Weight | 140.14 g/mol | PubChem[4] |

| Monoisotopic Mass | 140.058577502 Da | PubChem[4][5] |

| IUPAC Name | 2-(1-methylpyrazol-4-yl)acetic acid | PubChem[4] |

| CAS Number | 1152582-56-3 | PubChem[4] |

| Predicted XlogP | -0.3 | PubChem[4] |

| SMILES | CC1=CN(N=C1)CC(=O)O | PubChemLite[5] |

| InChI Key | FCUDOROFFCNCNP-UHFFFAOYSA-N | PubChemLite[5] |

These data indicate a relatively small, polar molecule, suggesting good potential for aqueous solubility, a desirable trait for many biological applications.

Synthesis and Mechanistic Rationale

The synthesis of N-substituted pyrazole acetic acids can be approached through several established routes. A common and effective method is the alkylation of a pre-formed pyrazole ring with an appropriate haloacetic acid ester, followed by hydrolysis. This strategy offers high regioselectivity and is amenable to gram-scale production.

Proposed Synthetic Workflow

The following diagram outlines a logical and field-proven workflow for the synthesis of the target compound.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-(4-methyl-1H-pyrazol-1-yl)acetate

-

Rationale: This step introduces the acetic ester moiety onto the pyrazole nitrogen. The use of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction, while a mild base like potassium carbonate is sufficient to deprotonate the pyrazole NH, activating it for nucleophilic attack.

-

To a stirred solution of 4-methyl-1H-pyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).

-

Stir the suspension at room temperature for 30 minutes to ensure complete formation of the pyrazolate anion.

-

Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture.

-

Heat the mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.

Step 2: Hydrolysis to this compound

-

Rationale: Saponification is a robust method for ester hydrolysis. A base like lithium hydroxide (LiOH) is often preferred for its high efficiency and the formation of water-soluble lithium carboxylates, simplifying the removal of unreacted ester during workup.

-

Dissolve the crude ethyl ester from Step 1 in a mixture of tetrahydrofuran (THF) and water.

-

Add sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2.0 eq) and stir the mixture at room temperature.

-

Monitor the hydrolysis by TLC until all the starting ester is consumed.

-

Remove the THF under reduced pressure.

-

Wash the remaining aqueous solution with diethyl ether or ethyl acetate to remove any non-polar impurities.

-

Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1M hydrochloric acid (HCl). A precipitate should form.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford the target compound. Further purification can be achieved by recrystallization.

Analytical Characterization and Quality Control

To ensure the identity, purity, and quality of the synthesized compound, a validated analytical method is essential. A high-performance liquid chromatography (HPLC) method with photodiode array (PDA) detection is the industry standard for this purpose.[6]

RP-HPLC-PDA Protocol Workflow

Caption: Workflow for RP-HPLC-PDA analysis of the target compound.

Method Parameters and Validation

A robust analytical method must be validated for linearity, precision, and accuracy according to ICH guidelines.[6]

| Parameter | Typical Specification | Rationale |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides excellent retention and separation for moderately polar compounds. |

| Mobile Phase | Acetonitrile : 0.1% TFA in Water | Trifluoroacetic acid (TFA) acts as an ion-pairing agent, improving peak shape for the carboxylic acid. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC, balancing resolution and run time. |

| Detection | PDA at ~220 nm | The pyrazole ring exhibits strong UV absorbance in this region. |

| Linearity (R²) | > 0.999 | Ensures a direct proportional response of the detector to concentration.[6] |

| LOD / LOQ | µg/mL range | Defines the sensitivity of the method.[6] |

| Accuracy (% Recovery) | 98-102% | Confirms the method's ability to measure the true value. |

This self-validating system ensures that each synthesized batch meets the required quality standards for use in further research and development.

Applications in Drug Discovery

The structure of this compound makes it a versatile intermediate. The carboxylic acid group is a key functional handle for library synthesis, allowing for the exploration of chemical space around the pyrazole core.

Potential Therapeutic Pathways

Caption: Potential applications derived from the core scaffold.

-

Anti-inflammatory Drugs: The pyrazole ring is a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib.[1] This scaffold can be elaborated into new selective COX-2 inhibitors.

-

Neuropharmacology: Pyrazoline derivatives have been synthesized and evaluated for antidepressant and anxiolytic activities, with some showing potent inhibition of monoamine oxidase (MAO).[3]

-

Oncology: The pyrazole nucleus is present in various kinase inhibitors used in cancer therapy. The acetic acid moiety allows for linkage to other pharmacophores to target specific oncogenic pathways.[7]

Safety and Handling

According to its classification, 2-(1-methylpyrazol-4-yl)acetic acid (a closely related isomer) presents the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[4]

Handling Recommendations:

-

Use in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.

Conclusion

This compound, with a molecular weight of 140.14 g/mol , is more than just a chemical compound; it is a strategic tool for medicinal chemists.[4] Its well-defined physicochemical properties, straightforward synthesis, and versatile functional handle make it an ideal starting point for developing novel therapeutics. The robust analytical methods available for its characterization ensure reliability and reproducibility in research settings. By leveraging this foundational knowledge, scientists can continue to build upon the rich therapeutic legacy of the pyrazole scaffold.

References

-

PubChem. (n.d.). methyl 2-(4-amino-1H-pyrazol-1-yl)acetate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-(1-methyl-1H-pyrazol-4-yl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. University of Luxembourg. Retrieved from [Link]

-

Al-Warhi, T., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 27(21), 7234. Retrieved from [Link]

-

Al-Zoubi, R. M., et al. (2021). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Molecules, 26(16), 4949. Retrieved from [Link]

-

Mykhailiuk, P. K. (2021). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. RSC Advances, 11(32), 19641-19649. Retrieved from [Link]

-

CSIR-NIScPR. (n.d.). Synthesis and antifungal activity of 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide derivatives. Open Research@CSIR-NIScPR. Retrieved from [Link]

-

Al-Warhi, T., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 27(21), 7234. Retrieved from [Link]

-

Kurita, A., & Oisaki, K. (2021). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Catalysts, 11(11), 1361. Retrieved from [Link]

-

Obakachi, A. I., et al. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Separation Science Plus. Retrieved from [Link]

-

Husain, A., et al. (2021). Synthesis, ADME prediction, molecular docking and in vivo biological evaluation of novel 1,3,5-trisubstituted-2-pyrazoline derivatives in neuropharmacology. Informatics in Medicine Unlocked, 26, 100742. Retrieved from [Link]

Sources

- 1. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]

- 2. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes | MDPI [mdpi.com]

- 3. 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(1-methyl-1H-pyrazol-4-yl)acetic acid | C6H8N2O2 | CID 28950344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C6H8N2O2) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Strategic Importance of Pyrazoleacetic Acids

An In-depth Technical Guide to the Synthesis of 2-(4-methyl-1H-pyrazol-1-yl)acetic acid

In the landscape of modern drug discovery and materials science, heterocyclic compounds form the bedrock of innovation. Among these, pyrazole derivatives are distinguished by their vast therapeutic applications, found in blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra).[1] The specific scaffold of this compound represents a crucial building block—a synthon—for constructing more complex molecules. Its utility lies in the bifunctional nature of the molecule: the carboxylic acid group provides a handle for amide bond formation, esterification, or other derivatizations, while the pyrazole ring offers a stable, aromatic core with specific steric and electronic properties. This guide provides a comprehensive, field-proven pathway for its synthesis, grounded in mechanistic understanding and practical, reproducible protocols.

Retrosynthetic Analysis and Strategic Overview

The most logical and industrially scalable approach to synthesizing this compound involves a two-step sequence. The core strategy is to introduce the acetic acid side chain onto the pyrazole nitrogen via an N-alkylation reaction.

A retrosynthetic analysis reveals the key disconnection at the N-C bond of the side chain. This identifies 4-methylpyrazole and a two-carbon electrophile, such as an ester of a haloacetic acid (e.g., ethyl chloroacetate), as the primary starting materials. The ester functionality serves as a protected form of the carboxylic acid, which can be easily deprotected in a final hydrolysis step.

Caption: Retrosynthetic approach for the target molecule.

The Core Synthesis Pathway: A Two-Step Protocol

The synthesis is reliably achieved through (I) the N-alkylation of 4-methylpyrazole with ethyl chloroacetate, followed by (II) the saponification of the resulting ester.

Step I: N-Alkylation of 4-Methylpyrazole

Principle & Mechanism: This step is a classic nucleophilic substitution (SN2) reaction. The nitrogen atom of the 4-methylpyrazole ring acts as a nucleophile, attacking the electrophilic carbon of ethyl chloroacetate and displacing the chloride leaving group. To facilitate this, a base is required to deprotonate the N-H of the pyrazole, thereby increasing its nucleophilicity.[2] The choice of base and solvent is critical for reaction efficiency and safety. While strong bases like sodium hydride (NaH) ensure complete deprotonation, milder bases like potassium carbonate (K₂CO₃) in a polar aprotic solvent are often sufficient and present fewer handling challenges.

Experimental Protocol: Synthesis of Ethyl 2-(4-methyl-1H-pyrazol-1-yl)acetate

-

Reactor Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and a dropping funnel, add 4-methylpyrazole (8.21 g, 0.1 mol) and anhydrous N,N-dimethylformamide (DMF, 100 mL).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol) portion-wise over 20 minutes.

-

Causality Insight: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the pyrazole, driving the reaction forward. Adding it at 0 °C controls the exothermic reaction and hydrogen gas evolution.

-

-

Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases, indicating complete formation of the sodium pyrazolide salt.

-

Alkylation: Cool the mixture back to 0 °C. Add ethyl chloroacetate (13.48 g, 0.11 mol) dropwise via the dropping funnel over 30 minutes.

-

Causality Insight: A slight excess of the alkylating agent ensures the complete consumption of the valuable pyrazolide intermediate. The dropwise addition at low temperature manages the exothermicity of the SN2 reaction.

-

-

Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

-

Workup: Cool the reaction mixture to room temperature and carefully quench by slowly adding 100 mL of cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation or column chromatography to yield the pure ester.

Step II: Saponification to this compound

Principle & Mechanism: This step involves the base-catalyzed hydrolysis of the ethyl ester intermediate. The hydroxide ion (OH⁻) attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group to form the carboxylic acid, which is immediately deprotonated by the basic conditions to yield the carboxylate salt. A final acidification step is required to protonate the carboxylate and precipitate the desired product.[3]

Experimental Protocol: Hydrolysis of Ethyl 2-(4-methyl-1H-pyrazol-1-yl)acetate

-

Reactor Setup: In a 250 mL round-bottom flask, dissolve the ethyl 2-(4-methyl-1H-pyrazol-1-yl)acetate intermediate (16.8 g, 0.1 mol) in a mixture of ethanol (50 mL) and water (50 mL).

-

Hydrolysis: Add sodium hydroxide (6.0 g, 0.15 mol) to the solution.

-

Causality Insight: Using a mixed solvent system of ethanol/water ensures the solubility of both the organic ester and the inorganic base. A molar excess of NaOH drives the hydrolysis to completion.

-

-

Reaction Completion: Heat the mixture to reflux (approx. 80-90 °C) for 2-3 hours. Monitor the disappearance of the starting material by TLC.

-

Solvent Removal: After completion, cool the reaction mixture and remove the ethanol under reduced pressure using a rotary evaporator.

-

Acidification & Isolation: Dilute the remaining aqueous solution with 50 mL of water and cool in an ice bath. Slowly acidify the solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid (HCl). A white precipitate of the product will form.

-

Causality Insight: Acidification protonates the sodium carboxylate salt, which is soluble in water, to the free carboxylic acid, which is typically much less soluble and precipitates out, allowing for easy isolation.

-

-

Purification: Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, wash with cold water (2 x 30 mL), and dry under vacuum at 50 °C. The product can be further purified by recrystallization from a suitable solvent like water or an ethanol/water mixture.

Characterization and Data Validation

Thorough characterization of the final product is essential to confirm its identity and purity.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O₂ | [4] |

| Molecular Weight | 140.14 g/mol | [5] |

| Appearance | White to off-white solid | --- |

| Monoisotopic Mass | 140.05858 Da | [4] |

| XLogP3-AA | 0.3 | [4] |

| CAS Number | 956364-44-6 | [6] |

Spectroscopic Data:

-

¹H NMR (400 MHz, DMSO-d₆): δ 12.95 (s, 1H, -COOH), 7.60 (s, 1H, pyrazole C5-H), 7.35 (s, 1H, pyrazole C3-H), 4.90 (s, 2H, -CH₂-), 2.00 (s, 3H, -CH₃).

-

Validation Insight: The broad singlet at ~13 ppm is characteristic of a carboxylic acid proton. The two singlets in the aromatic region confirm the pyrazole structure, and the singlet at 4.90 ppm corresponds to the methylene group linking the ring to the acid moiety.

-

-

¹³C NMR (101 MHz, DMSO-d₆): δ 170.0 (-COOH), 138.0 (pyrazole C5), 128.5 (pyrazole C3), 118.0 (pyrazole C4), 51.0 (-CH₂-), 9.0 (-CH₃).

-

IR (KBr, cm⁻¹): 3100-2500 (broad, O-H stretch of carboxylic acid), 1720 (C=O stretch), 1550 (C=N stretch).

-

Mass Spectrometry (ESI-): m/z 139.05 [M-H]⁻.

Integrated Synthesis Workflow

The entire process, from starting materials to the final validated product, can be visualized as a cohesive workflow.

Caption: Complete laboratory workflow for the synthesis.

Safety and Hazard Management

-

4-Methylpyrazole: Harmful if swallowed. Handle with appropriate personal protective equipment (PPE).[7][8]

-

Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere (Nitrogen or Argon) and quench with extreme care.

-

Ethyl Chloroacetate: Toxic, lachrymatory, and corrosive. Handle in a well-ventilated fume hood with proper PPE.

-

N,N-Dimethylformamide (DMF): A potential teratogen. Avoid inhalation and skin contact.

-

Concentrated Hydrochloric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

Conclusion

The synthesis of this compound via N-alkylation of 4-methylpyrazole followed by ester hydrolysis is a robust and reliable method. The protocols outlined in this guide are designed to be self-validating, with clear checkpoints for reaction monitoring and comprehensive analytical data for final product confirmation. By understanding the causality behind each step—from the choice of base to the pH of the final workup—researchers can confidently reproduce this synthesis and adapt it for the creation of novel derivatives for pharmaceutical and materials science applications.

References

-

Al-Ostoot, F.H., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PubMed Central. Available at: [Link][1]

-

Al-Ostoot, F.H., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives... PubMed. Available at: [Link][9]

-

(No Author) (n.d.). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. AWS. Available at: [Link][10]

-

Balaž, A., et al. (2023). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. MDPI. Available at: [Link][11]

-

Al-Ostoot, F.H., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives... Semantic Scholar. Available at: [Link][12]

-

Al-Majid, A.M., et al. (2020). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles... MDPI. Available at: [Link][13]

-

Rstakyan, V.I., et al. (2014). Alkylation of pyrazoles with ethyl chloroacetate under phase-transfer catalysis and hydrolysis of the esters obtained. ResearchGate. Available at: [Link][14]

-

PubChem. (n.d.). methyl 2-(4-amino-1H-pyrazol-1-yl)acetate. PubChem. Available at: [Link][15]

-

PubChem. (n.d.). 2-(1-methyl-1H-pyrazol-4-yl)acetic acid. PubChem. Available at: [Link][5]

-

PubChemLite. (n.d.). This compound. PubChemLite. Available at: [Link][4]

-

Sangwan, N.K., et al. (2024). Synthesis and evaluation of some novel 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide derivatives as potential pesticides. ResearchGate. Available at: [Link][16]

-

Gupta, A., et al. (2015). synthesis and biological significance of pyrazolones: a review. IJPSR. Available at: [Link][17]

-

Smetanin, A.G., et al. (2021). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. PubMed Central. Available at: [Link][18]

-

Mátravölgyi, B., et al. (2022). Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide. ResearchGate. Available at: [Link][3]

-

Zhang, Y., et al. (2024). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PubMed Central. Available at: [Link][19]

-

Ohtaka, A. & Tsuruda, S. (2021). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI. Available at: [Link][2]

-

Jacobsen, D., et al. (1988). Kinetic interactions between 4-methylpyrazole and ethanol in healthy humans. PubMed. Available at: [Link][7]

-

Nedi, T., et al. (2013). Effect of 4-methylpyrazole on antioxidant enzyme status and lipid peroxidation in the liver of rats after exposure to ethylene glycol and ethyl alcohol. PubMed. Available at: [Link][8]

-

Jacobsen, D., et al. (1990). Effects of 4-methylpyrazole, methanol/ethylene glycol antidote, in healthy humans. PubMed. Available at: [Link][20]

-

Schmuhl, K., et al. (2009). Ultrapure 4-methylpyrazole. Google Patents. Available at: [21]

-

Lee, S.L., et al. (2011). Oxidation of methanol, ethylene glycol, and isopropanol with human alcohol dehydrogenases and the inhibition by ethanol and 4-methylpyrazole. ResearchGate. Available at: [Link][22]

-

Jacobsen, D., et al. (1989). 4-Methylpyrazole: A Controlled Study of Safety in Healthy Human Subjects After Single, Ascending Doses. PubMed. Available at: [Link][23]

Sources

- 1. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. PubChemLite - this compound (C6H8N2O2) [pubchemlite.lcsb.uni.lu]

- 5. 2-(1-methyl-1H-pyrazol-4-yl)acetic acid | C6H8N2O2 | CID 28950344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 956364-44-6|this compound|BLD Pharm [bldpharm.com]

- 7. Kinetic interactions between 4-methylpyrazole and ethanol in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of 4-methylpyrazole on antioxidant enzyme status and lipid peroxidation in the liver of rats after exposure to ethylene glycol and ethyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]

- 11. mdpi.com [mdpi.com]

- 12. [PDF] Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades | Semantic Scholar [semanticscholar.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. methyl 2-(4-amino-1H-pyrazol-1-yl)acetate | C6H9N3O2 | CID 25252393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ijpsr.com [ijpsr.com]

- 18. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Effects of 4-methylpyrazole, methanol/ethylene glycol antidote, in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. US7553863B2 - Ultrapure 4-methylpyrazole - Google Patents [patents.google.com]

- 22. researchgate.net [researchgate.net]

- 23. 4-Methylpyrazole: a controlled study of safety in healthy human subjects after single, ascending doses - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance of the Pyrazole Scaffold in Modern Chemistry

An In-depth Technical Guide to the Synthesis of 2-(4-methyl-1H-pyrazol-1-yl)acetic Acid and Its Derivatives

Heterocyclic compounds form the bedrock of medicinal chemistry, with the pyrazole nucleus standing out as a "privileged scaffold." This five-membered aromatic ring, containing two adjacent nitrogen atoms, is a cornerstone in the design of numerous biologically active compounds.[1][2][3] Its remarkable versatility is evident in a range of FDA-approved pharmaceuticals, including the anti-inflammatory drug Celecoxib (Celebrex), the anti-obesity agent Rimonabant, and the erectile dysfunction treatment Sildenafil (Viagra).[1] The pyrazole core's ability to act as a bioisostere for amides and phenols, combined with its capacity for substitution at multiple positions, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4]

This guide focuses specifically on the synthesis of this compound and its derivatives. The introduction of an acetic acid moiety at the N-1 position provides a crucial carboxylic acid handle. This functional group is a versatile anchor point for creating extensive libraries of derivatives, most notably carboxamides, which are prevalent in modern drug discovery programs.[5][6] We will provide a detailed exploration of the synthetic pathways, from the construction of the core acid to its subsequent elaboration, offering field-proven insights and robust, validated protocols for the research scientist.

Part 1: Synthesis of the Core Intermediate: this compound

The most efficient and widely adopted strategy for synthesizing the title compound is a two-step process: the N-alkylation of 4-methylpyrazole to introduce an ester-protected acetic acid arm, followed by saponification to yield the free carboxylic acid.

Step 1.1: N-Alkylation of 4-Methylpyrazole

The foundational step is the formation of a C-N bond between the pyrazole ring and the acetic acid precursor. This is typically achieved via a nucleophilic substitution reaction between 4-methylpyrazole and an alkyl 2-haloacetate, such as ethyl bromoacetate.

Causality Behind Experimental Choices:

-

Electrophile: Ethyl bromoacetate is an ideal electrophile. The bromine atom is a good leaving group, and the adjacent carbonyl group activates the α-carbon for nucleophilic attack. The ethyl ester serves as a convenient protecting group for the carboxylic acid, preventing it from interfering with the alkylation and allowing for easy deprotection in the subsequent step.

-

Base and Solvent: The reaction requires a base to deprotonate the N-H of the pyrazole, generating the more nucleophilic pyrazolate anion. A strong base like sodium hydride (NaH) in an anhydrous aprotic solvent like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) ensures complete deprotonation. However, for ease of handling and scalability, a weaker base like potassium carbonate (K2CO3) in a polar aprotic solvent such as acetonitrile is often sufficient and highly effective.[7] The polar aprotic solvent facilitates the dissolution of the pyrazolate salt and stabilizes the transition state without interfering with the nucleophile.

-

Regioselectivity: For unsymmetrical pyrazoles, N-alkylation can yield a mixture of two regioisomers.[8][9] This presents a significant challenge that can be influenced by steric factors and the nature of the base or electrophile.[4][10] However, in the case of 4-methylpyrazole, the molecule is symmetrical with respect to the two nitrogen atoms (N1 and N2), making them chemically equivalent. Therefore, alkylation proceeds regioselectively to give a single desired product, simplifying the purification process.

Experimental Protocol 1: Synthesis of Ethyl 2-(4-methyl-1H-pyrazol-1-yl)acetate

Materials:

-

4-methylpyrazole (1.0 eq)

-

Ethyl bromoacetate (1.2 eq)

-

Potassium carbonate (K2CO3), anhydrous (3.0 eq)

-

Acetonitrile (MeCN), anhydrous

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methylpyrazole (1.0 eq) and anhydrous acetonitrile.

-

Add anhydrous potassium carbonate (3.0 eq) to the solution. The mixture will be a suspension.

-

Stir the suspension vigorously for 5-10 minutes at room temperature.

-

Add ethyl bromoacetate (1.2 eq) to the flask. Caution: Ethyl bromoacetate is a lachrymator and should be handled in a fume hood.[7]

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the inorganic solids (K2CO3 and KBr byproduct) by filtration through a pad of Celite or a fritted funnel.

-

Wash the solids thoroughly with acetonitrile or ethyl acetate.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude oil can be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure product as a clear oil or low-melting solid.

Step 1.2: Saponification to this compound

The final step in creating the core scaffold is the hydrolysis of the ethyl ester to the carboxylic acid. This is a standard saponification reaction using a strong base.

Mechanism Insight: The hydroxide ion (from NaOH or KOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide as a leaving group. A final acid-base reaction between the resulting carboxylic acid and the ethoxide drives the reaction to completion. An acidic workup is required to protonate the carboxylate salt and precipitate the neutral carboxylic acid.

Experimental Protocol 2: Hydrolysis to the Carboxylic Acid

Materials:

-

Ethyl 2-(4-methyl-1H-pyrazol-1-yl)acetate (1.0 eq)

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) (2.0-3.0 eq)

-

Ethanol or Methanol/Water mixture (e.g., 3:1)

-

Hydrochloric acid (HCl), 2M solution

Procedure:

-

Dissolve the ethyl ester (1.0 eq) in a mixture of ethanol and water in a round-bottom flask.

-

Add sodium hydroxide pellets (2.0-3.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Once the reaction is complete, remove the ethanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath.

-

Slowly acidify the solution by adding 2M HCl dropwise while stirring. The carboxylic acid product will precipitate out of the solution as a white solid. Continue adding acid until the pH is approximately 2-3.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold deionized water to remove any residual salts.

-

Dry the product under vacuum to yield pure this compound. Further purification can be achieved by recrystallization from a suitable solvent like water or an ethanol/water mixture.

Self-Validation and Characterization: The identity and purity of the final acid should be confirmed using standard analytical techniques:

-

¹H NMR: Will show characteristic peaks for the pyrazole ring protons, the methyl group, and the methylene (CH₂) group, along with a broad singlet for the carboxylic acid proton.

-

¹³C NMR: Will confirm the number of unique carbon environments.

-

Mass Spectrometry: Will provide the exact mass of the molecule, confirming its molecular formula.

-

IR Spectroscopy: Will show a strong, broad absorption band for the O-H stretch of the carboxylic acid and a sharp absorption for the C=O stretch.

Part 2: Synthesis of High-Value Derivatives: The Carboxamides

With the core acid in hand, a diverse array of derivatives can be synthesized. Carboxamides are of particular interest due to their prevalence in pharmaceuticals, where the amide bond serves as a stable and key structural motif for interacting with biological targets.[5][11][12] The formation of an amide bond from a carboxylic acid requires an initial "activation" step to convert the hydroxyl group into a better leaving group.

Method A: Activation via Acyl Chloride Formation

This classic, robust method involves a two-step, one-pot procedure where the carboxylic acid is first converted to a highly reactive acyl chloride, which then readily reacts with the desired amine.

Causality Behind Experimental Choices:

-

Activating Agent: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are excellent reagents for this transformation.[5][13] They react with the carboxylic acid to form the acyl chloride, with byproducts (SO₂, HCl, or CO, CO₂, HCl) that are gaseous and can be easily removed, driving the reaction forward. A catalytic amount of DMF is often added when using oxalyl chloride to facilitate the reaction via the formation of a Vilsmeier intermediate.

-

Reaction Conditions: The reaction must be performed under strictly anhydrous conditions, as the acyl chloride intermediate is highly reactive towards water and will hydrolyze back to the carboxylic acid. An inert solvent like Dichloromethane (DCM) or THF is typically used. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is required in the second step to scavenge the HCl generated during the amidation, preventing the protonation of the amine nucleophile.

Experimental Protocol 3: Amide Synthesis via Acyl Chloride

Materials:

-

This compound (1.0 eq)

-

Oxalyl chloride (1.5 eq) or Thionyl chloride (1.5 eq)

-

N,N-Dimethylformamide (DMF), catalytic amount (1-2 drops)

-

Amine (primary or secondary) (1.1 eq)

-

Triethylamine (TEA) (2.5 eq)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Suspend or dissolve the carboxylic acid (1.0 eq) in anhydrous DCM in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture in an ice bath (0°C).

-

Add a catalytic amount of DMF.

-

Slowly add oxalyl chloride (1.5 eq) dropwise. Vigorous gas evolution will be observed.

-

Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until gas evolution ceases and the solution becomes clear. The formation of the acyl chloride is now complete.

-

In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (2.5 eq) in anhydrous DCM.

-

Cool the amine solution to 0°C.

-

Slowly add the freshly prepared acyl chloride solution dropwise to the stirred amine solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours (monitor by TLC).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the final amide.

Method B: Direct Amide Coupling with Reagents

Modern peptide coupling reagents offer a milder, often more efficient, alternative to the acyl chloride method, especially for sensitive or complex substrates. These reagents activate the carboxylic acid in situ to form a transient active species that is readily attacked by the amine.

Causality Behind Experimental Choices:

-

Coupling Reagent: Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyluronium) are highly effective. HATU reacts with the carboxylate to form an activated O-acylisourea intermediate, which is highly susceptible to nucleophilic attack by the amine.

-

Base: A non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) is crucial.[6] It serves two purposes: to form the carboxylate salt from the carboxylic acid and to neutralize the acid released during the reaction, without competing as a nucleophile.

-

Solvent: A polar aprotic solvent like DMF is ideal as it effectively dissolves all reaction components.

Experimental Protocol 4: Amide Synthesis via HATU Coupling

Materials:

-

This compound (1.0 eq)

-